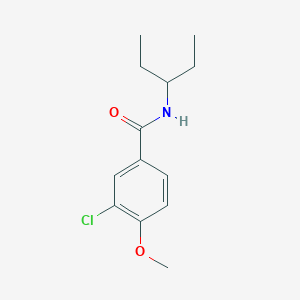![molecular formula C15H21N3O4 B5316782 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5316782.png)
2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various fields. This compound belongs to the class of piperazine derivatives and has shown promising results in scientific research applications.
作用機序
The mechanism of action of 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins involved in cell growth and proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as modulate the immune response. Additionally, this compound has been shown to improve cognitive function and memory in animal studies.
実験室実験の利点と制限
The advantages of using 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide in lab experiments include its high purity and stability, as well as its potential use in drug delivery systems. However, the limitations of using this compound include its limited solubility in aqueous solutions and its potential toxicity at high doses.
将来の方向性
There are many future directions for the study of 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide. One potential direction is the development of new drug delivery systems using this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in treating various diseases. Finally, more research is needed to determine the safety and toxicity of this compound at different doses.
Conclusion
In conclusion, 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide is a synthetic compound that has shown promising results in various scientific research applications. Its synthesis method has been optimized to achieve high yields and purity. The mechanism of action of this compound is not fully understood, but it has been shown to have various biochemical and physiological effects. While there are advantages and limitations to using this compound in lab experiments, there are many future directions for its study, including the development of new drug delivery systems and further research into its potential use in treating various diseases.
合成法
The synthesis of 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide involves the reaction of 2,4-dimethoxybenzaldehyde and ethyl acetoacetate in the presence of piperazine and acetic anhydride. The reaction produces the intermediate compound, which is then treated with acetic acid to yield the final product. The synthesis of this compound has been optimized to achieve high yields and purity.
科学的研究の応用
2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide has shown potential in various scientific research applications. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antifungal and antibacterial properties, and has shown activity against various pathogens. Additionally, this compound has been studied for its potential use in drug delivery systems, due to its ability to cross the blood-brain barrier.
特性
IUPAC Name |
2-[1-[(2,4-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-21-11-4-3-10(13(7-11)22-2)9-18-6-5-17-15(20)12(18)8-14(16)19/h3-4,7,12H,5-6,8-9H2,1-2H3,(H2,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEJHSGVZDFCNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCNC(=O)C2CC(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea](/img/structure/B5316710.png)
![(3aR*,7aS*)-5-methyl-2-{[4-(methylsulfonyl)phenyl]acetyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5316711.png)
![2-chloro-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5316727.png)

![N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5316734.png)
![4-(2-methoxyphenyl)-1-(3-methylphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B5316747.png)
![ethyl 4-[(2-fluorobenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5316755.png)

![ethyl 5-(4-chlorophenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5316768.png)
![3-[1-({6-[(diethylamino)methyl]pyrazolo[1,5-a]pyrimidin-3-yl}carbonyl)piperidin-3-yl]propan-1-ol](/img/structure/B5316771.png)

![7-hydroxy-4-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one](/img/structure/B5316785.png)
![4-(aminosulfonyl)-N-[(2-azocan-1-ylpyridin-3-yl)methyl]butanamide](/img/structure/B5316793.png)